molecular formula C15H14ClFN2O4 B2787656 Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate CAS No. 400823-29-2

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate

Cat. No. B2787656
CAS RN: 400823-29-2
M. Wt: 340.74
InChI Key: SCDXCVMAJGIHOB-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate is a chemical compound with the molecular formula C15H14ClFN2O4 . It is a derivative of isoxazole, a five-membered ring molecule with two nonadjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered isoxazole ring attached to a phenyl ring with chlorine and fluorine substituents . The isoxazole ring is also attached to a carbonyl group, which is further linked to an amino group and an ethyl ester .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.73 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. As with many bioactive aromatic compounds, there is potential for this compound to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c1-3-22-11(20)7-18-15(21)12-8(2)23-19-14(12)13-9(16)5-4-6-10(13)17/h4-6H,3,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXCVMAJGIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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